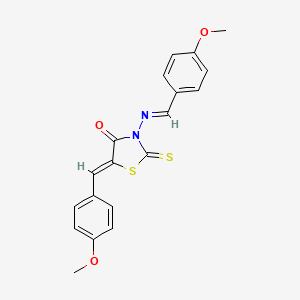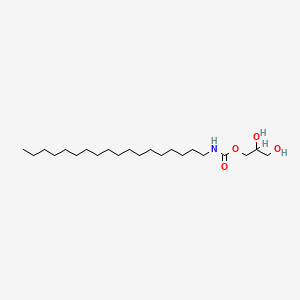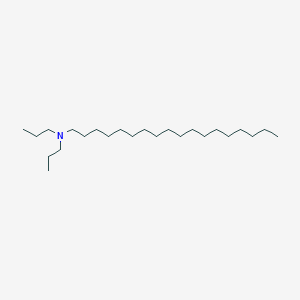
Bis(4-fluorophenyl)phosphine oxide
Vue d'ensemble
Description
Bis(4-fluorophenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C12H9F2OP It is characterized by the presence of two 4-fluorophenyl groups attached to a phosphine oxide moiety
Applications De Recherche Scientifique
Chemistry: Bis(4-fluorophenyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in drug discovery and development.
Industry: The compound is used in the production of flame-retardant materials and as a crosslinking agent in polymer chemistry. It is also employed in the synthesis of advanced electronic materials due to its dielectric properties .
Mécanisme D'action
In the context of flame retardancy, the mechanism of action of Phosphine oxide, bis(4-fluorophenyl)- involves scavenging free radicals required for combustion and promoting the formation of a dense char layer that inhibits the penetration of heat and fuel and causes the concentrated release of gases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl)phosphine oxide typically involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
-
Formation of Grignard Reagent:
4-Fluorobromobenzene+Magnesium→4-Fluorophenylmagnesium bromide
-
Reaction with Phosphorus Trichloride:
4-Fluorophenylmagnesium bromide+Phosphorus trichloride→Bis(4-fluorophenyl)phosphine
-
Oxidation:
Bis(4-fluorophenyl)phosphine+Oxidizing agent→Bis(4-fluorophenyl)phosphine oxide
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-fluorophenyl)phosphine oxide undergoes various chemical reactions, including:
-
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
-
Reduction: Reduction reactions can convert this compound back to bis(4-fluorophenyl)phosphine.
-
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Bis(4-fluorophenyl)phosphine.
Substitution Products: Derivatives with substituted phenyl rings.
Comparaison Avec Des Composés Similaires
- Bis(4-fluorophenyl)phenylphosphine oxide
- Tris(4-fluorophenyl)phosphine oxide
- Diphenyl(4-fluorophenyl)phosphine oxide
Comparison: Bis(4-fluorophenyl)phosphine oxide is unique due to the presence of two 4-fluorophenyl groups, which impart specific electronic and steric properties. Compared to bis(4-fluorophenyl)phenylphosphine oxide, it has a simpler structure and different reactivity. Tris(4-fluorophenyl)phosphine oxide, on the other hand, has three fluorophenyl groups, leading to different physical and chemical properties .
Propriétés
IUPAC Name |
bis(4-fluorophenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYITCTXDGORJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[P+](=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537195 | |
| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94940-35-9 | |
| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)
![Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl-](/img/structure/B3059088.png)
![Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-ethyl-](/img/structure/B3059089.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B3059091.png)








![1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3059108.png)

